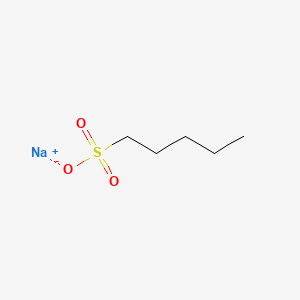
Sodium 1-pentanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: Sodium 1-pentanesulfonate can be synthesized by reacting sodium sulfite with bromopentane. The reaction mixture is heated to a temperature range of 190 to 210 degrees Celsius and maintained for 10 to 20 hours. After the reaction, the mixture is cooled, and the product is isolated by low-temperature quick freezing followed by centrifugation to obtain the this compound concentrate .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is typically obtained in the form of a monohydrate, which is then purified and dried to achieve the desired purity levels .
化学反応の分析
Types of Reactions: Sodium 1-pentanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Coupling Reactions: It is used as a base in the Suzuki coupling reaction, which involves the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and thiols.
Catalysts: Palladium catalysts are often used in coupling reactions like the Suzuki coupling.
Major Products:
Substitution Products: Depending on the nucleophile, the major products can include alkyl halides, amines, or thiols.
Coupling Products: The major products of the Suzuki coupling reaction are biaryl compounds.
科学的研究の応用
Sodium 1-pentanesulfonate has a wide range of applications in scientific research:
作用機序
Sodium 1-pentanesulfonate acts as an ion-pairing reagent by forming ion pairs with analytes in the mobile phase of HPLC. This interaction enhances the retention and separation of analytes on the chromatographic column. The sulfonate group interacts with positively charged analytes, while the sodium ion interacts with negatively charged analytes, facilitating their separation based on charge and hydrophobicity .
類似化合物との比較
Sodium 1-pentanesulfonate is similar to other alkylsulfonates, such as:
- Sodium 1-octanesulfonate
- Sodium 1-heptanesulfonate
- Sodium hexanesulfonate
Uniqueness:
- Chain Length: this compound has a five-carbon chain, which provides a balance between hydrophobicity and solubility. This makes it suitable for a wide range of applications compared to longer or shorter chain sulfonates .
- Ion-Pairing Efficiency: Its efficiency as an ion-pairing agent in HPLC is well-documented, making it a preferred choice for many analytical applications .
By understanding the properties, preparation methods, chemical reactions, and applications of this compound, researchers can effectively utilize this compound in various scientific and industrial fields.
特性
CAS番号 |
22767-49-3 |
|---|---|
分子式 |
C5H12NaO3S |
分子量 |
175.20 g/mol |
IUPAC名 |
sodium;pentane-1-sulfonate |
InChI |
InChI=1S/C5H12O3S.Na/c1-2-3-4-5-9(6,7)8;/h2-5H2,1H3,(H,6,7,8); |
InChIキー |
JKCNXKXYMRTCQZ-UHFFFAOYSA-N |
SMILES |
CCCCCS(=O)(=O)[O-].[Na+] |
正規SMILES |
CCCCCS(=O)(=O)O.[Na] |
Key on ui other cas no. |
22767-49-3 |
ピクトグラム |
Irritant |
関連するCAS |
35452-30-3 (Parent) |
同義語 |
1-pentanesulfonic acid 1-pentanesulfonic acid, sodium salt sodium 1-pentanesulfonate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















